N-[4-(dimethylamino)phenyl]quinoline-2-carbothioamide
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Overview
Description
N-[4-(dimethylamino)phenyl]quinoline-2-carbothioamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by the presence of a quinoline ring system substituted with a dimethylamino group and a carbothioamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]quinoline-2-carbothioamide typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-(dimethylamino)benzaldehyde with a suitable ketone to form an intermediate chalcone.
Carboxamide Formation: The intermediate chalcone undergoes a reaction with quinoline-2-carboxylic acid to form the desired compound through a carboxamide formation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve the use of green and sustainable chemistry techniques. These methods include:
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction rates and improve yields.
Solvent-Free Reactions: Conducting reactions without the use of solvents to minimize environmental impact.
Catalyst Recycling: Employing recyclable catalysts to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]quinoline-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxamide derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Quinoline-2-carboxamide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]quinoline-2-carbothioamide has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of nonlinear optical materials for photonics and optoelectronics
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]quinoline-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Influencing cellular signaling pathways, such as those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinolinecarboxamide Chalcone (QCC): A related compound with similar structural features and applications in nonlinear optical materials.
Dimethylaminoquinoline Derivatives: Compounds with similar dimethylamino substitution on the quinoline ring, exhibiting comparable chemical properties
Uniqueness
N-[4-(dimethylamino)phenyl]quinoline-2-carbothioamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance in research .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]quinoline-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3S/c1-21(2)15-10-8-14(9-11-15)19-18(22)17-12-7-13-5-3-4-6-16(13)20-17/h3-12H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQQBZIYKWJZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677881 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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